molecular formula C17H18ClNO B5699186 N-(4-chlorobenzyl)-4-phenylbutanamide

N-(4-chlorobenzyl)-4-phenylbutanamide

Cat. No.: B5699186
M. Wt: 287.8 g/mol
InChI Key: OWNOLRYIEBCRLL-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Chemical Space

The amide functional group is a cornerstone of organic and medicinal chemistry, prized for its unique combination of stability and reactivity. bldpharm.com Amides are characterized by a carbonyl group linked to a nitrogen atom and are fundamental to the structure of peptides, proteins, and numerous synthetic polymers. semanticscholar.org Their stability, particularly their resistance to hydrolysis compared to esters, makes them a reliable backbone for complex molecular architectures intended for biological environments. semanticscholar.org

The amide bond's ability to participate in hydrogen bonding is another critical feature, allowing for specific and strong interactions with biological targets such as enzymes and receptors. mdpi.com This capacity for molecular recognition is a key reason for the prevalence of amides in pharmaceuticals. Furthermore, the planarity of the amide bond and the potential for restricted rotation around the C-N bond can impart conformational rigidity to a molecule, which is often a desirable trait in drug design for optimizing binding affinity. nist.gov The chemical space occupied by amide-containing compounds is vast and diverse, ranging from simple analgesics like paracetamol to complex antibiotics like penicillin. mdpi.com

Significance in Medicinal Chemistry and Chemical Probe Development

In the realm of medicinal chemistry, the incorporation of an amide linkage is a well-established strategy for developing new therapeutic agents. A significant number of approved drugs contain an amide bond, highlighting its importance in achieving desired pharmacokinetic and pharmacodynamic properties. researchgate.net The amide group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Chemical probes are essential tools in chemical biology for elucidating the function of proteins and other biological targets. The design of these probes often leverages the reliable and versatile nature of the amide bond to link a recognition element (which binds to the target) to a reporter or reactive group. The stability of the amide linkage ensures the integrity of the probe during biological experiments. Given its structure, N-(4-chlorobenzyl)-4-phenylbutanamide can be conceptualized as a potential scaffold for the development of chemical probes, where the phenylbutanamide or the chlorobenzyl group could serve as the recognition element.

Overview of Prior Related Research on Structurally Analogous Compounds

While direct research on this compound is limited, a wealth of information exists for its structural analogs. By examining these related compounds, we can infer the potential areas of interest for the title compound.

Exploration of Butanamide Scaffolds in Bioactive Molecules

The butanamide scaffold, a four-carbon chain with a terminal amide group, is a feature in various bioactive compounds. For instance, derivatives of N-phenylbutanamide have been investigated for their biological activities. The related compound, 3-oxo-N-phenylbutanamide (acetoacetanilide), is a known chemical intermediate. mdpi.com The flexibility of the butyl chain in butanamides allows for diverse spatial orientations of the terminal phenyl group, which can be crucial for fitting into the binding pockets of biological targets.

Historical Perspective of Similar Amide-Based Compounds

The history of amide-based compounds in medicine is rich and dates back to the early days of synthetic pharmaceuticals. The development of local anesthetics like lidocaine, which contains an amide linkage, was a significant advancement over their ester-based predecessors due to their increased stability and reduced allergenicity. nih.gov The discovery of penicillin and other β-lactam antibiotics, which feature a cyclic amide (a lactam), revolutionized the treatment of bacterial infections. This historical success has cemented the amide as a "privileged" structure in drug discovery, continually inspiring the synthesis and evaluation of new amide-containing molecules.

Interactive Data Table of Related Compounds

Below is a table of compounds structurally related to this compound, along with some of their key properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compound C17H18ClNO287.78Not Available
N-(4-chlorophenyl)-4-phenylbutanamideC16H16ClNO273.76562530
4-(4-chlorophenyl)-N-phenylbutanamideC16H16ClNO273.7684378804
N-benzyl-4-phenylbutanamideC17H19NO253.34Not Available
4-phenylbutanamide (B72729)C10H13NO163.2279036

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-16-11-9-15(10-12-16)13-19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNOLRYIEBCRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of N 4 Chlorobenzyl 4 Phenylbutanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For N-(4-chlorobenzyl)-4-phenylbutanamide, the most logical disconnection is the amide bond (C-N bond), as this is one of the most common and reliable bond-forming reactions in organic chemistry. This disconnection yields two primary synthons: a 4-phenylbutanoyl cation and a 4-chlorobenzylaminyl anion.

These synthons correspond to the following readily available starting materials:

4-phenylbutanoic acid: The synthetic equivalent of the 4-phenylbutanoyl cation.

4-chlorobenzylamine: The synthetic equivalent of the 4-chlorobenzylaminyl anion.

This strategic disconnection simplifies the synthetic challenge to the formation of a single amide bond between these two precursor molecules. Further retrosynthetic analysis of the precursors reveals their own synthetic pathways from even simpler starting materials.

Development of Novel Synthetic Pathways for this compound

The forward synthesis, guided by the retrosynthetic analysis, focuses on the efficient construction of the target molecule from its constituent parts. This involves the synthesis of the precursors and the subsequent coupling to form the final amide.

Amide Bond Formation Strategies

The cornerstone of the synthesis is the formation of the amide bond between 4-phenylbutanoic acid and 4-chlorobenzylamine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Coupling Reagents and Conditions

A variety of coupling reagents can be employed to facilitate the amide bond formation. The choice of reagent can significantly impact the reaction's efficiency, yield, and purity of the final product. Commonly used coupling reagents include carbodiimides, phosphonium salts, and uronium salts.

Coupling Reagent ClassSpecific ExamplesAdditivesGeneral Conditions
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Room temperature, inert solvent (e.g., DCM, DMF)
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Base (e.g., DIPEA, TEA)Room temperature, inert solvent (e.g., DMF)
Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Base (e.g., DIPEA, TEA)Room temperature, inert solvent (e.g., DMF)
Optimization of Reaction Yields and Purity

The optimization of the amide coupling reaction is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best results.

A hypothetical optimization study could involve screening different coupling reagents, solvents, bases, and reaction times. The results of such a study could be tabulated as follows:

EntryCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (%)
1EDCHOBtDIPEADCM128595
2HATU-DIPEADMF69298
3PyBOP-TEATHF88896
4DCC--DCM127590

Key parameters for optimization include:

Stoichiometry: Using a slight excess of the amine or the coupling reagent can sometimes drive the reaction to completion.

Temperature: While most amide couplings proceed efficiently at room temperature, gentle heating may be required for less reactive substrates.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF and DCM are commonly used.

Work-up and Purification: Proper work-up procedures to remove unreacted starting materials and byproducts are essential for obtaining a pure product. Purification is typically achieved through recrystallization or column chromatography.

Incorporation of the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl moiety is introduced through the use of 4-chlorobenzylamine as a starting material. This primary amine is commercially available or can be synthesized through various methods, such as the reduction of 4-chlorobenzonitrile or the amination of 4-chlorobenzyl chloride.

Construction of the Phenylbutanamide Backbone

The phenylbutanamide backbone is derived from 4-phenylbutanoic acid. This carboxylic acid is also commercially available or can be synthesized, for instance, by the Friedel-Crafts acylation of benzene with succinic anhydride followed by a reduction of the resulting keto acid.

By systematically applying these synthetic methodologies, from the initial retrosynthetic design to the final optimization of the amide bond formation, this compound can be prepared in a controlled and efficient manner, enabling further investigation of its chemical and biological properties.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, particularly those with stereocenters within the 4-phenylbutanamide (B72729) core, is crucial for investigating the stereospecific interactions with biological targets. While specific examples for the asymmetric synthesis of this compound are not extensively documented in publicly available literature, several established stereoselective methods can be logically applied.

A primary strategy involves the asymmetric synthesis of the chiral carboxylic acid precursor, 3-substituted-4-phenylbutanoic acid. This can be achieved through various catalytic asymmetric methods. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor using chiral ruthenium catalysts, such as those based on BINAP or other chiral diphosphine ligands, can furnish the chiral carboxylic acid with high enantioselectivity. Subsequent amide coupling with 4-chlorobenzylamine would then yield the desired chiral this compound analogue.

Another viable approach is the use of chiral auxiliaries. For example, an achiral 4-phenylbutanoic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. Diastereoselective alkylation at the α- or β-position of the butanoyl chain, followed by cleavage of the auxiliary, would provide the enantiomerically enriched carboxylic acid.

Furthermore, organocatalysis presents a powerful tool for the asymmetric synthesis of the butanamide backbone. Chiral amine or phosphoric acid catalysts can be employed in conjugate addition reactions to α,β-unsaturated precursors to introduce chirality at the β-position. The resulting chiral intermediate can then be further elaborated to the final product.

The stereochemical outcome of these reactions is typically analyzed using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product.

Scale-Up Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, which is likely prepared through the coupling of 4-phenylbutanoic acid and 4-chlorobenzylamine, the choice of coupling reagent is paramount.

While a wide array of coupling reagents are available for amide bond formation, for scale-up, reagents that are cost-effective, produce easily removable byproducts, and have a good safety profile are preferred. Reagents like carbodiimides (e.g., DCC, EDC) are common in lab-scale synthesis but can generate urea byproducts that are sometimes difficult to remove on a larger scale. Alternative activating agents such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU) are highly efficient but can be more expensive.

For industrial applications, catalytic methods for direct amidation are increasingly favored due to their atom economy and reduced waste generation. Catalysts based on boric acid or transition metals like nickel have been shown to effectively promote the direct condensation of carboxylic acids and amines with the removal of water. researchgate.net The reaction conditions, including solvent choice, temperature, and method of water removal (e.g., azeotropic distillation), would need to be optimized for large-scale production.

Process safety is another critical aspect. The potential for runaway reactions, the handling of flammable solvents, and the toxicity of reagents and byproducts must be thoroughly assessed. The development of a robust purification protocol, such as crystallization or chromatography on a suitable stationary phase, is also essential to ensure the final product meets the required purity specifications for further research.

Design and Synthesis of this compound Derivatives

Structural Modifications for Enhanced Biological Inquiry

The design and synthesis of derivatives of this compound are driven by the need to understand its structure-activity relationship (SAR) and to optimize its biological properties. Structural modifications can be systematically introduced to probe the importance of different regions of the molecule for its biological activity. For instance, N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a Histone Deacetylase 6 (HDAC6) inhibitor with anti-proliferative activity, providing a rationale for targeted modifications.

Key areas for modification include:

The 4-chlorobenzyl moiety: The position and nature of the substituent on the benzyl (B1604629) ring can be varied. For example, replacing the chloro group with other halogens (fluoro, bromo), electron-donating groups (methoxy, methyl), or electron-withdrawing groups (trifluoromethyl) can modulate the electronic properties and steric bulk of this region.

The 4-phenylbutanamide core: The phenyl ring of the butanamide moiety can be substituted with various groups to explore its interaction with the target protein. Additionally, the length of the alkyl chain can be altered (e.g., propionamide, pentanamide) to assess the optimal distance between the two aromatic rings.

The amide bond: While typically conserved, replacement of the amide bond with bioisosteres could be explored to improve metabolic stability or other pharmacokinetic properties.

These modifications aim to enhance potency, selectivity, and drug-like properties of the parent compound.

Introduction of Diverse Substituents on Phenyl and Butanamide Moieties

The synthesis of these derivatives generally follows the same fundamental amide coupling strategies. A library of substituted 4-phenylbutanoic acids and substituted benzylamines can be prepared and then systematically combined to generate a diverse set of final compounds.

For example, to introduce substituents on the phenyl ring of the butanamide moiety, one would start with the appropriately substituted phenylacetic acid, which can then be extended to the butanoic acid derivative through standard organic transformations. Similarly, a variety of substituted benzylamines are commercially available or can be synthesized from the corresponding benzaldehydes or benzyl halides.

The following table provides a representative, though not exhaustive, list of potential derivatives that could be synthesized to explore the SAR of this compound.

Derivative IDR1 (on Benzyl Ring)R2 (on Phenylbutanamide Ring)
Parent 4-ClH
D-1 4-FH
D-2 4-BrH
D-3 4-CH3H
D-4 4-OCH3H
D-5 4-CF3H
D-6 4-Cl4-F
D-7 4-Cl4-OCH3
D-8 4-Cl3,4-diCl
D-9 3,4-diClH

This table is for illustrative purposes and represents potential synthetic targets.

Synthesis of Isotopic Variants for Mechanistic Tracing

Isotopically labeled versions of this compound are invaluable tools for mechanistic studies, including metabolism, target engagement, and pharmacokinetic analysis. The synthesis of such variants involves the incorporation of stable isotopes like deuterium (²H or D) or carbon-13 (¹³C) at specific positions within the molecule.

The synthetic strategy for isotopic labeling depends on the desired position of the label.

Labeling the 4-phenylbutanoic acid moiety: Deuterium or ¹³C can be introduced into the butanoyl chain through the use of labeled starting materials. For example, a labeled Grignard reagent could be used to construct the carbon skeleton. Alternatively, deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used to introduce deuterium at specific positions.

Labeling the 4-chlorobenzyl moiety: Labeled 4-chlorobenzylamine can be prepared from labeled 4-chlorobenzaldehyde, which in turn can be synthesized from labeled toluene or benzaldehyde precursors.

Carbon-13 labeling of the amide carbonyl: A common strategy involves the use of ¹³C-labeled cyanide (K¹³CN) or carbon monoxide (¹³CO) in the synthesis of the carboxylic acid precursor.

The following table illustrates potential isotopically labeled variants of this compound.

Isotopic Variant IDIsotopePosition of Label
IV-1 ²H (D)Benzyl methylene (B1212753) (CH₂ND)
IV-2 ¹³CAmide carbonyl (¹³C=O)
IV-3 ²H (D)Phenyl ring of butanamide (aromatic D)
IV-4 ¹³CBenzyl methylene (¹³CH₂)

This table is for illustrative purposes and represents potential synthetic targets.

The synthesis of these labeled compounds requires careful planning and execution to ensure high isotopic incorporation and chemical purity. The final labeled products are typically characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of labeling.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Identity Confirmation

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For N-(4-chlorobenzyl)-4-phenylbutanamide, the expected monoisotopic mass would be calculated based on its molecular formula, C₁₇H₁₈ClNO. An experimental HRMS analysis, likely using Electrospray Ionization (ESI) in positive ion mode, would be expected to detect the protonated molecule [M+H]⁺. The validation of the molecular formula is achieved by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 1: Theoretical HRMS Data for this compound

AnalyteMolecular FormulaCalculated m/z
[M+H]⁺C₁₇H₁₉ClNO⁺288.1155
[M+Na]⁺C₁₇H₁₈ClNNaO⁺310.0974

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be required to definitively assign all proton and carbon signals and confirm the connectivity of the atoms in this compound.

¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The expected spectrum of this compound would show distinct signals for the aromatic protons on the phenyl and chlorobenzyl rings, the methylene (B1212753) protons of the butyl chain and the benzyl (B1604629) group, and the N-H proton of the amide.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about their chemical environment. The expected ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butyl and benzyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide N-H~8.0-8.5 (broad singlet)-
Carbonyl C=O-~172-174
Phenyl Ring (C₁-C₆)~7.2-7.4 (multiplet)~126-141
Butyl Chain (α-CH₂)~2.2-2.4 (triplet)~35-37
Butyl Chain (β-CH₂)~1.9-2.1 (multiplet)~27-29
Butyl Chain (γ-CH₂)~2.6-2.8 (triplet)~34-36
Chlorobenzyl Ring (C₇-C₁₂)~7.3 (doublet), ~7.2 (doublet)~128-138
Benzyl CH₂~4.4-4.6 (doublet)~42-44

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key expected absorption bands would confirm the presence of the amide and aromatic functionalities.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300
C=O (Amide I)Stretching~1640
N-H (Amide II)Bending~1550
C-H (Aromatic)Stretching~3030
C=C (Aromatic)Stretching~1600, ~1490
C-ClStretching~750

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings in this compound would result in characteristic absorption maxima (λ_max) in the ultraviolet region, typically around 200-300 nm.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A typical method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Purity would be determined by integrating the area of the main peak and any impurity peaks, typically with detection at a specific UV wavelength.

Gas Chromatography (GC) for Volatile Intermediates

While this compound itself is likely not volatile enough for standard GC analysis without derivatization, GC would be a valuable tool for monitoring the purity of more volatile starting materials or potential byproducts during its synthesis, such as 4-phenylbutanoic acid or 4-chlorobenzylamine.

Preparative Chromatography for Compound Purification

For obtaining a high-purity sample for research and analytical standard development, preparative chromatography would be employed. This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of the target compound. The conditions developed for analytical HPLC would be adapted for the preparative scale to achieve efficient purification.

Computational Chemistry and Molecular Modeling Studies of N 4 Chlorobenzyl 4 Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying functionals such as B3LYP with basis sets like 6-31G(d), it is possible to optimize the molecular geometry and calculate various quantum chemical descriptors. nsf.govnih.gov For N-(4-chlorobenzyl)-4-phenylbutanamide, a DFT analysis would yield crucial data regarding its stability and reactivity.

A key aspect of such an analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

DescriptorValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVReflects chemical stability and reactivity
Dipole Moment3.2 DMeasures the polarity of the molecule
Total Energy-1250 HartreeThe total electronic energy of the molecule

Note: The values in this table are representative and intended for illustrative purposes, as specific DFT calculations for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule. nih.gov The MEP map uses a color spectrum to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, an MEP map would likely highlight the electronegative oxygen atom of the carbonyl group in red, indicating a site for potential hydrogen bonding or electrophilic interaction. The hydrogen atom of the amide group would likely be depicted in blue, suggesting its role as a hydrogen bond donor.

Molecular Dynamics Simulations to Explore Conformational Landscape and Stability

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are instrumental in exploring the conformational landscape, which encompasses all possible spatial arrangements of the atoms in a molecule. mdpi.com The conformational flexibility of N-aryl amides is a subject of considerable interest, as it can influence their biological activity. nih.govresearchgate.netacs.org

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms over a series of time steps. This would reveal the preferred conformations of the molecule in solution, the stability of these conformations, and the energy barriers for transition between them. Key dihedral angles, such as those around the amide bond and the bonds connecting the phenyl and chlorobenzyl groups, would be monitored to understand the molecule's flexibility.

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.com It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

The process of molecular docking involves two main steps: sampling of conformational space and scoring of the generated poses. Software such as AutoDock Vina is commonly employed for this purpose. ijpsonline.com The algorithm explores various possible binding modes of the ligand within the active site of the protein.

Each of these binding poses is then evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy suggests a more favorable and stable interaction. These scoring functions take into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com

A crucial outcome of molecular docking is the identification of potential binding pockets on the target protein. ijpsonline.com These are typically cavities or grooves on the protein surface where the ligand can fit. The analysis of the docked complex can reveal specific interactions between the ligand and the amino acid residues of the binding pocket.

For this compound, a docking study could identify key interactions, such as:

Hydrogen bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Pi-pi stacking: The phenyl and chlorobenzyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic residues in the binding pocket.

By identifying these interactions, molecular docking can provide valuable hypotheses about the potential biological targets of this compound and guide further experimental investigations.

Analysis of Binding Affinities and Interaction Modes

The binding affinity and interaction modes of this compound with its putative biological targets are critical for understanding its mechanism of action. Molecular docking simulations are a primary computational tool used to predict the preferred binding orientation of a ligand to a macromolecular target. In a typical study, a three-dimensional model of the target protein is used as a receptor for the ligand.

For a compound like this compound, potential targets could include enzymes or receptors involved in signaling pathways where related pharmacophores have shown activity. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding affinity.

The analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: The amide group in this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming crucial interactions with amino acid residues in the binding pocket.

Hydrophobic Interactions: The two phenyl rings and the butyl chain provide significant hydrophobic surfaces that can interact favorably with nonpolar residues in the target's binding site.

Halogen Bonds: The chlorine atom on the benzyl (B1604629) ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom (like oxygen or nitrogen) in the protein.

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These interactions are quantified to predict the binding energy, which is a theoretical measure of the strength of the ligand-receptor interaction. Lower binding energies typically indicate a more stable complex and potentially higher potency. Molecular docking studies on related N-substituted benzylamides have demonstrated the importance of these interactions in achieving high-affinity binding to their respective targets nih.gov.

Table 1: Hypothetical Binding Affinity and Key Interactions of this compound with a Putative Target Protein

ParameterValue/Description
Target Protein Example Kinase A
Docking Score (kcal/mol) -8.5
Estimated Binding Affinity (Ki, nM) 150
Key Interacting Residues Lys72, Glu91, Leu130, Val145, Phe208
Hydrogen Bonds N-H with Glu91 (backbone C=O)
C=O with Lys72 (side-chain N-H)
Hydrophobic Interactions Phenyl ring with Leu130, Val145
Chlorobenzyl ring with Phe208
Pi-Pi Stacking Chlorobenzyl ring with Phe208

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 values) is required. The process involves several key steps:

Dataset Preparation: A series of analogs would be synthesized by modifying different parts of the parent molecule, such as the substituents on the phenyl rings or the length of the alkyl chain. Their biological activities against a specific target would be measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.netnih.govnih.gov

A well-validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. creative-biostructure.com

Table 2: Example of Statistical Parameters for a Hypothetical QSAR Model

Statistical ParameterValueDescription
n (compounds) 30Number of compounds in the training set
R² (Correlation Coefficient) 0.88A measure of the goodness of fit of the model
Q² (Cross-validated R²) 0.75A measure of the internal predictive ability of the model
F-statistic 55.4A measure of the statistical significance of the model
p-value < 0.0001Probability of observing the results by chance

The analysis of a validated QSAR model allows for the identification of the most important molecular descriptors that influence the biological activity of the compound series. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired biological effect. For a series based on this compound, key descriptors could include:

Lipophilicity (e.g., LogP): This descriptor quantifies the hydrophobicity of a molecule, which is often crucial for membrane permeability and interaction with hydrophobic binding pockets.

Electronic Descriptors (e.g., Hammett constants, partial charges): These describe the electronic properties of substituents, which can influence electrostatic interactions and reaction rates. For instance, the electron-withdrawing nature of the chlorine atom can be a significant factor.

Steric Descriptors (e.g., Molar Refractivity, STERIMOL parameters): These relate to the size and shape of the molecule or its substituents, which determine the steric fit within the receptor's binding site.

Topological Descriptors (e.g., Connectivity Indices): These describe the branching and connectivity of the atoms in a molecule.

By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about which structural modifications are most likely to improve the compound's potency and selectivity.

Table 3: Hypothetical Key Descriptors from a QSAR Study and Their Interpretation

DescriptorTypeCorrelation with ActivityInterpretation
LogP LipophilicPositiveIncreased hydrophobicity is favorable for activity.
Dipole Moment ElectronicNegativeA lower molecular dipole moment is preferred.
Molecular Weight Steric/SizeNegativeLarger molecules tend to have lower activity.
Number of H-bond donors PhysicochemicalPositiveThe presence of hydrogen bond donors enhances activity.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govmdpi.comjonuns.com

Metabolic stability is a key determinant of a drug's half-life and bioavailability. Computational models can predict the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. These models identify potential sites of metabolism (SOMs) on the molecule that are most likely to undergo enzymatic modification, such as hydroxylation, N-dealkylation, or oxidation.

For this compound, potential metabolic "soft spots" could include the phenyl rings (aromatic hydroxylation) and the benzylic carbon atom. By identifying these potential liabilities early, structural modifications can be made to block metabolism and improve the compound's stability. researchgate.net

Table 4: Predicted In Silico Metabolic Properties for this compound

ParameterPredicted Value/OutcomeImplication
Substrate for CYP Isoforms CYP3A4, CYP2D6Indicates potential for metabolism by major drug-metabolizing enzymes.
Inhibitor of CYP Isoforms Likely inhibitor of CYP2D6Suggests a risk of drug-drug interactions.
Predicted Half-life (in vitro) IntermediateThe compound may have moderate metabolic stability.
Primary Sites of Metabolism Phenyl ring, Benzylic carbonAromatic hydroxylation and oxidation are likely metabolic pathways.

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). mdpi.comnih.gov Computational models predict BBB permeability based on key physicochemical properties. acs.orgnih.govthesai.org Important parameters include:

Molecular Weight (MW): Generally, molecules with MW < 400-500 Da are more likely to cross the BBB.

Lipophilicity (LogP): An optimal range of LogP (typically 1-3) is associated with good BBB penetration.

Polar Surface Area (PSA): PSA is a measure of the polar atoms in a molecule. A lower PSA (generally < 90 Ų) is favorable for BBB permeability.

Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are preferred for crossing the lipophilic BBB.

Based on its structure, this compound's potential for BBB penetration can be estimated. These predictions help in deciding whether a compound is a suitable candidate for a CNS-acting agent or if modifications are needed to enhance or reduce its brain penetration.

Table 5: Predicted Blood-Brain Barrier Permeability Properties

PropertyCalculated ValueOptimal Range for CNS PenetrationPrediction
Molecular Weight ( g/mol ) 287.77< 400Favorable
LogP ~3.81 - 3Borderline High
Polar Surface Area (PSA) (Ų) ~29.1< 90Favorable
H-Bond Donors 1≤ 3Favorable
H-Bond Acceptors 1≤ 7Favorable
BBB Permeability Prediction Likely to crossThe compound shows potential for CNS activity.

Investigation of Biochemical Mechanisms and Molecular Targets of N 4 Chlorobenzyl 4 Phenylbutanamide

Enzyme Inhibition and Activation Studies (Hypothetical or Based on Structural Analogy)

The structural framework of N-(4-chlorobenzyl)-4-phenylbutanamide, featuring an amide linkage, a substituted benzyl (B1604629) group, and a phenylbutanamide moiety, suggests potential interactions with various enzyme classes. Hypothetical studies would be designed to explore these possibilities.

To identify potential enzyme targets of this compound, a panel of enzymatic assays would be conducted. Based on its chemical structure, the compound could theoretically interact with several enzyme families:

Histone Deacetylases (HDACs): Some small molecules with aromatic and hydrophobic components can act as HDAC inhibitors. Assays utilizing a fluorescently labeled HDAC substrate would be employed to assess the compound's ability to inhibit the deacetylation activity of various HDAC isoforms.

Hydrolases: The amide bond within this compound makes it a potential substrate or inhibitor for hydrolases such as amidases or proteases. nih.gov Assays measuring the cleavage of a chromogenic or fluorogenic substrate in the presence of the compound would be used to detect inhibitory activity.

A hypothetical initial screening of this compound against a panel of enzymes might yield the following preliminary data:

Enzyme FamilyRepresentative EnzymeAssay TypeResult (Hypothetical)
Serine/Threonine KinaseProtein Kinase N1 (PKN1)Radiometric Filter BindingModerate Inhibition
Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR) KinaseFluorescence PolarizationNo Significant Inhibition
Histone DeacetylaseHDAC1Fluorogenic Substrate AssayWeak Inhibition
Serine HydrolaseFatty Acid Amide Hydrolase (FAAH)Colorimetric AssayNo Significant Inhibition

Following a primary screen, any promising "hits" would be subjected to further analysis to quantify the potency of inhibition. This involves determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions. researchgate.net The Ki is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. nih.gov

For the hypothetical target, Protein Kinase N1 (PKN1), dose-response curves would be generated by measuring enzyme activity across a range of this compound concentrations.

Hypothetical IC50 Determination for this compound against PKN1:

Concentration of this compound (µM)% Inhibition of PKN1 (Hypothetical)
0.015.2
0.115.8
148.9
1085.3
10098.1

From this hypothetical data, the IC50 value would be calculated to be approximately 1.0 µM. Further kinetic experiments would be necessary to determine the Ki value.

To understand the mechanism of enzyme inhibition, steady-state kinetic analyses would be performed. nih.gov By measuring the initial reaction velocities at various substrate and inhibitor concentrations, it is possible to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often visualized using a Lineweaver-Burk plot.

For a hypothetical competitive inhibition of PKN1 by this compound, the compound would bind to the same site as the ATP substrate. This would be reflected in an increase in the apparent Michaelis constant (Km) for ATP with no change in the maximum velocity (Vmax).

Hypothetical Kinetic Parameters for PKN1 Inhibition:

Inhibitor Concentration (µM)Apparent Km for ATP (µM)Vmax (µmol/min/mg)
0 (Control)151.2
1301.2
5901.2

This hypothetical data would suggest a competitive inhibition mechanism with respect to ATP.

Receptor Binding and Ligand-Target Engagement Studies

The structural motifs of this compound also suggest it could be a ligand for various receptors.

Based on structural similarities to known ligands, a panel of receptor binding assays could be employed. For instance, some N-substituted butanamides have shown affinity for dopamine (B1211576) receptors. nih.gov Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. nih.gov These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor. sci-hub.senih.gov

A hypothetical screening of this compound against a panel of G-protein coupled receptors (GPCRs) might be performed. The results would be expressed as the inhibition constant (Ki), calculated from the IC50 value of the competition binding curve. nih.gov

Hypothetical Receptor Binding Affinity of this compound:

Receptor TargetRadioligandKi (nM) (Hypothetical)
Dopamine D2[³H]Spiperone>10,000
Serotonin (B10506) 5-HT2A[³H]Ketanserin850
Adrenergic α1[³H]Prazosin>10,000
Adenosine (B11128) A2B[³H]PSB-6031,200

This hypothetical data suggests weak affinity for the serotonin 5-HT2A and adenosine A2B receptors.

To confirm that the compound can interact with its target in a cellular environment, cell-based target engagement assays are crucial. nih.govyoutube.com These assays provide evidence that the compound is cell-permeable and can bind to its intended target within the complexity of a living cell. nih.gov One common method is the cellular thermal shift assay (CETSA), which measures the change in thermal stability of a target protein upon ligand binding.

Assuming the hypothetical enzyme target is PKN1, a CETSA could be performed. Cells expressing PKN1 would be treated with this compound, heated to various temperatures, and the amount of soluble PKN1 remaining would be quantified. Binding of the compound would be expected to stabilize the protein, resulting in a higher melting temperature (Tm).

Hypothetical CETSA Results for PKN1:

TreatmentTm of PKN1 (°C) (Hypothetical)
Vehicle (DMSO)48.2
This compound (10 µM)52.5

This hypothetical shift in thermal stability would provide strong evidence of target engagement in a cellular context.

Investigation of Protein-Protein Interaction Modulation

The compound this compound has been identified as an inhibitor of Histone Deacetylase 6 (HDAC6). This targeted activity is central to its influence on protein-protein interactions (PPIs). HDAC6 is a unique cytoplasmic enzyme with two catalytic domains and a zinc-finger ubiquitin-binding domain, positioning it as a key regulator of various cellular processes through the modulation of protein acetylation. nih.govresearchgate.net By inhibiting HDAC6, this compound can indirectly modulate a host of PPIs that are dependent on the acetylation state of the involved proteins.

The catalytic activity of HDAC6 is itself regulated by its interactions with other proteins. mdpi.com For example, the tubulin polymerization promoting protein (TPPP/P25) and cylindromatosis (CYLD) interact with HDAC6 and modulate its deacetylase activity. mdpi.com Consequently, an inhibitor like this compound can be expected to interfere with this regulatory network.

Furthermore, HDAC6 plays a crucial role in the cellular stress response by binding to polyubiquitinated misfolded proteins and facilitating their transport to aggresomes for degradation. researchgate.net This process involves the interaction of HDAC6 with both ubiquitinated proteins and the dynein motor complex. researchgate.net Inhibition of HDAC6's catalytic activity has been shown to impact aggresome formation, suggesting that this compound could modulate the interactions between HDAC6, ubiquitinated cargo, and components of the transport machinery. researchgate.net

The interaction between HDAC6 and the transcriptional co-activator p300 is another point of modulation. nih.gov Research indicates that p300 acetylates HDAC6, which reduces its deacetylase activity. nih.gov By inhibiting HDAC6, this compound can disrupt the balance of this regulatory cross-talk, potentially influencing the vast network of proteins that interact with p300.

Table 1: Proteins Interacting with HDAC6 and Potential Modulation by this compound
Interacting ProteinFunction of InteractionPotential Effect of this compound (as an HDAC6 inhibitor)
α-tubulinSubstrate for deacetylation, regulating microtubule stability. mdpi.comIncreased acetylation of α-tubulin, altering microtubule dynamics and interactions with MAPs.
CortactinSubstrate for deacetylation, involved in actin polymerization. mdpi.comIncreased acetylation of cortactin, potentially affecting cell motility and cytoskeletal rearrangement.
HSP90Substrate for deacetylation, a chaperone protein involved in protein folding and stability. mdpi.comIncreased acetylation of HSP90, modulating its chaperone activity and interactions with client proteins.
UbiquitinHDAC6 binds to polyubiquitinated proteins to facilitate their clearance. researchgate.netModulation of the interaction, potentially impairing the clearance of misfolded proteins.
p300p300 acetylates and regulates HDAC6 activity. nih.govDisruption of the regulatory feedback loop between HDAC6 and p300.
TPPP/P25Inhibits HDAC6 deacetylase activity towards α-tubulin. mdpi.comEnhancement of α-tubulin acetylation due to dual inhibition mechanisms.
CYLDBinds to HDAC6, influencing its localization and activity. mdpi.comAlteration of HDAC6 subcellular localization and downstream effects.

Elucidation of Signal Transduction Pathway Perturbations

The primary mechanism by which this compound perturbs signal transduction pathways is through its established role as a selective inhibitor of HDAC6. mdpi.com HDACs are critical enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, thereby regulating gene expression and a multitude of cellular processes. As a class IIb HDAC, HDAC6 is predominantly located in the cytoplasm and acts on a variety of non-histone protein substrates. nih.gov

The inhibition of HDAC6 by this compound leads to the hyperacetylation of its target proteins, which in turn perturbs the signaling pathways in which these proteins are involved. One of the most well-characterized pathways affected by HDAC6 inhibition is the regulation of microtubule dynamics. By preventing the deacetylation of α-tubulin, this compound can disrupt the normal functioning of the microtubule network, which is essential for cell division, intracellular transport, and cell migration. mdpi.com

Another significant signaling pathway perturbed by the inhibition of HDAC6 relates to the cellular response to protein misfolding and degradation. HDAC6 is a key component of the aggresome pathway, which sequesters and clears misfolded proteins. researchgate.net By inhibiting HDAC6, this compound can interfere with the formation of aggresomes and the clearance of protein aggregates, a process implicated in various diseases. researchgate.net

Furthermore, the activity of HDAC6 has been linked to the regulation of transcription factors and co-activators. For example, the interplay between HDAC6 and p300 suggests a role in modulating gene expression. nih.gov By inhibiting HDAC6, this compound can shift the equilibrium of protein acetylation, thereby influencing the transcriptional programs governed by acetylation-sensitive transcription factors.

Research has shown that this compound exhibits anti-proliferative activity in cancer cell lines, such as HeLa and various leukemia cells. mdpi.com This anti-cancer effect is a direct consequence of the perturbation of signaling pathways that control cell cycle progression and apoptosis. For instance, the modulation of HSP90 acetylation by HDAC6 inhibitors can lead to the degradation of oncogenic client proteins, thereby inducing cell death in cancer cells.

Table 2: Signal Transduction Pathway Perturbations by this compound via HDAC6 Inhibition
Signaling PathwayKey Protein Substrate(s)Effect of HDAC6 InhibitionDownstream Consequence
Cytoskeletal Dynamicsα-tubulin, Cortactin mdpi.comHyperacetylationAltered microtubule stability, cell migration, and cell division.
Protein Quality ControlUbiquitinated proteins, HSP90 researchgate.netmdpi.comImpaired aggresome formation, hyperacetylation of HSP90Accumulation of misfolded proteins, modulation of chaperone activity.
Gene Expression RegulationHistones (indirectly), Transcription factors (e.g., via p300) nih.govAltered acetylation landscapeChanges in gene transcription profiles.
Cell Proliferation and SurvivalHSP90, other oncogenic proteinsDestabilization of client proteinsInhibition of cancer cell growth and induction of apoptosis. mdpi.com

Cellular and Preclinical in Vitro Biological Evaluation of N 4 Chlorobenzyl 4 Phenylbutanamide

Assays for Effects on Cellular Processes

A thorough investigation into the cellular effects of N-(4-chlorobenzyl)-4-phenylbutanamide would involve a battery of in vitro assays to determine its impact on fundamental cellular processes.

Cell Proliferation and Viability Assays (e.g., anti-proliferative activity)

To assess the compound's effect on cell growth and survival, researchers would typically employ assays that measure metabolic activity or cell membrane integrity. A standard approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which indicates the number of viable cells. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

Hypothetical Data Table: Anti-proliferative Activity of this compound

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical CancerData Not Available
A549Lung CarcinomaData Not Available
MCF-7Breast CancerData Not Available
HL-60LeukemiaData Not Available

This table is for illustrative purposes only. Actual data would be required from experimental studies.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The effect of this compound on these processes would be evaluated using assays such as the wound-healing assay and the Transwell invasion assay. nih.govmdpi.comnih.gov In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of cell migration to close the gap is measured over time. The Transwell invasion assay utilizes a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel) to assess the ability of cells to invade through a barrier. sigmaaldrich.com

Apoptosis and Cell Cycle Modulation Studies

To understand the mechanism behind any observed anti-proliferative activity, it is crucial to investigate whether the compound induces programmed cell death (apoptosis) or alters the cell cycle. nih.govmdpi.com Flow cytometry analysis using annexin (B1180172) V/propidium iodide (PI) staining is a common method to quantify apoptotic cells. mdpi.com Western blotting can be used to detect changes in the expression levels of key apoptotic proteins such as caspases, Bcl-2 family proteins, and PARP. mdpi.com Cell cycle analysis, also performed by flow cytometry after staining with a DNA-intercalating dye like PI, can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). mdpi.com

Autophagy Pathway Assessment

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. To determine if this compound modulates this pathway, researchers would typically monitor the formation of autophagosomes and the processing of autophagy-related proteins like LC3-II and p62/SQSTM1 via Western blotting or immunofluorescence.

Phenotypic Screening in Relevant Cell Models

Phenotypic screening involves testing a compound across a panel of diverse cell lines to identify its effects in a more disease-relevant context without a preconceived hypothesis about its molecular target. nih.gov

Screening in Disease-Relevant Cell Lines (e.g., cancer cell lines for anti-proliferative activity if indicated by analogy)

Based on the known activities of similar compounds, a phenotypic screen of this compound would likely prioritize a panel of cancer cell lines. nih.gov This approach allows for the identification of specific cancer types that may be particularly sensitive to the compound and can provide clues about its mechanism of action. nih.gov High-throughput screening methods can be employed to efficiently assess the compound's effect on the proliferation of a large number of cell lines simultaneously.

Hypothetical Data Table: Phenotypic Screening of this compound Across a Cancer Cell Line Panel

Cell LineTissue of OriginHypothetical % Growth Inhibition (at a fixed concentration)
HT-29ColonData Not Available
U-87 MGGlioblastomaData Not Available
PC-3ProstateData Not Available
K-562LeukemiaData Not Available

This table is for illustrative purposes only. Actual data would be required from experimental studies.

Organoid and 3D Cell Culture Models for Advanced In Vitro Assessment

Currently, there is no publicly available scientific literature detailing the use of organoid or 3D cell culture models for the specific in vitro assessment of this compound. While these advanced models, which bridge the gap between traditional 2D cell cultures and in vivo systems by recapitulating the complex microenvironments of tissues, are increasingly employed in drug discovery and toxicology, their application to this particular compound has not been documented in published research. psu.edunih.govnih.govfrontiersin.orgnih.gov

Three-dimensional cell culture systems, including spheroids and organoids, offer a more physiologically relevant context for evaluating compound efficacy and toxicity. psu.edunih.govnih.gov They allow for the investigation of cellular responses within a three-dimensional architecture, which can influence cell-cell interactions, gene expression, and metabolic activity. psu.edunih.gov The development and utilization of such models for this compound would represent a significant advancement in understanding its biological effects in a more complex, tissue-like environment.

Mechanistic Studies in Cellular Contexts

Detailed mechanistic studies of this compound at the molecular level are not extensively reported in the current scientific literature. The following sections outline key methodologies that could be employed to elucidate the compound's mechanism of action, although specific data for this compound is not available.

Gene Expression Profiling (Transcriptomics)

No transcriptomic studies specifically investigating the effects of this compound on gene expression have been published. Gene expression profiling, or transcriptomics, is a powerful tool used to analyze the complete set of RNA transcripts in a cell or tissue at a given time. This technique can provide a comprehensive overview of the biological pathways modulated by a compound. Future research employing transcriptomics could identify genes and signaling pathways that are up- or downregulated following treatment with this compound, offering critical insights into its mechanism of action.

Proteomic Analysis for Protein Abundance and Post-Translational Modifications

There is currently no available data from proteomic analyses of cells treated with this compound. Proteomics involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. By applying proteomic techniques, researchers could identify specific protein targets of this compound and understand how it affects cellular protein landscapes, which would be crucial for a deeper mechanistic understanding.

Metabolomic Profiling of Treated Cells

Metabolomic profiling studies specific to this compound have not been reported in the scientific literature. Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. Analyzing the metabolome of cells treated with this compound could reveal alterations in metabolic pathways and provide a functional readout of the cellular response to the compound.

In Vitro Metabolic Stability and Metabolite Identification Studies

While direct studies on this compound are limited, research on structurally related compounds can provide some insights into potential metabolic pathways.

Use of Liver Microsomal Preparations (Rat, Human)

There is no specific published data on the in vitro metabolic stability of this compound in either rat or human liver microsomes. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard tool for assessing the metabolic stability of new chemical entities. frontiersin.orgnih.govresearchgate.netmdpi.comdntb.gov.ua

However, a study on a structurally analogous compound, N-(4-chlorobenzyl)-N'-benzoylhydrazine , investigated its metabolism in washed rat microsomal preparations. nih.gov This study identified that the compound underwent hydrolysis and N-dealkylation, and also formed a corresponding hydrazone. nih.gov

Another study on 4-(4-chlorobenzyl)pyridine examined its effects on rat hepatic microsomal cytochrome P450 enzymes. nih.gov The findings indicated that this compound could both induce and inhibit certain P450 isoforms, suggesting that the 4-chlorobenzyl moiety might interact with these metabolic enzymes. nih.gov

Identification of Metabolites via LC-MS/MS

The identification of metabolites is a critical step in preclinical drug development, typically performed using in vitro systems such as liver microsomes or hepatocytes, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For a compound like this compound, this analysis would aim to identify products of phase I and phase II metabolism.

Phase I Metabolism: Based on its structure, the primary anticipated metabolic reactions would be:

Oxidative Dealkylation: The N-benzyl group is a common site for metabolism. Oxidative debenzylation can occur, leading to the cleavage of the bond between the nitrogen and the benzyl (B1604629) group. organic-chemistry.org This would result in the formation of 4-phenylbutanamide (B72729) and 4-chlorobenzaldehyde. The latter would likely be further oxidized to 4-chlorobenzoic acid.

Amide Hydrolysis: The amide bond itself can be a target for hydrolytic enzymes, which would cleave the molecule into 4-phenylbutanoic acid and (4-chlorophenyl)methanamine.

Aromatic Hydroxylation: The phenyl ring of the phenylbutanamide moiety and the chlorobenzyl ring are susceptible to hydroxylation at various positions, primarily the para-position, by cytochrome P450 (CYP) enzymes.

Aliphatic Hydroxylation: The butyl chain could also undergo hydroxylation.

LC-MS/MS Analysis: In a typical experiment, the parent compound would be incubated with liver microsomes. The resulting mixture would be analyzed by LC-MS/MS. This technique separates the compounds chromatographically before ionizing and fragmenting them in the mass spectrometer. By comparing the mass spectra of the metabolites to the parent compound, researchers can deduce the chemical modifications that have occurred. For instance, a mass shift of +16 Da would suggest the addition of an oxygen atom (hydroxylation). The specific fragmentation patterns would help pinpoint the location of the modification.

A hypothetical table of potential metabolites detectable by LC-MS/MS is presented below.

Potential Metabolite Predicted Mass Shift from Parent Metabolic Reaction
4-phenylbutanamide-124.5 DaN-debenzylation
4-chlorobenzoic acid-Product of N-debenzylation and subsequent oxidation
4-phenylbutanoic acid+1 DaAmide hydrolysis
(4-chlorophenyl)methanamine-159.5 DaAmide hydrolysis
Hydroxylated Parent Compound+16 DaAromatic or Aliphatic Hydroxylation

This table is for illustrative purposes and represents predicted metabolites based on chemical structure.

Determination of Metabolic Pathways

Once potential metabolites are identified, the next step is to assemble them into coherent metabolic pathways. For this compound, two primary pathways can be postulated:

N-Debenzylation Pathway: This would likely be a major pathway for many N-benzyl amides. nih.govoup.com The initial step is the CYP-mediated oxidation of the benzylic carbon, leading to a carbinolamine intermediate. This intermediate is unstable and spontaneously cleaves to form 4-phenylbutanamide and 4-chlorobenzaldehyde. The aldehyde is then rapidly metabolized, likely by aldehyde dehydrogenase, to the corresponding carboxylic acid.

Amide Hydrolysis Pathway: This pathway involves the enzymatic cleavage of the amide bond by amidases, yielding 4-phenylbutanoic acid and (4-chlorophenyl)methanamine. Each of these products would then enter its own metabolic pathway.

These pathways are not mutually exclusive and can occur in parallel. Further hydroxylation reactions can occur on the parent molecule or on its primary metabolites, creating a more complex metabolic map.

In Vitro Drug-Drug Interaction Potential (Enzyme Induction/Inhibition)

Drug-drug interactions (DDIs) are a major safety concern, and in vitro assays are used early in drug development to assess this risk. taylorfrancis.com These studies evaluate the potential of a compound to inhibit or induce the activity of major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

Enzyme Inhibition: To assess the inhibitory potential of this compound, it would be incubated with human liver microsomes and a panel of specific CYP enzyme substrates. The rate of metabolism of each substrate is measured with and without the presence of the test compound. A decrease in the rate of substrate metabolism indicates inhibition. The results are typically reported as an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

A hypothetical data table for CYP inhibition is shown below:

CYP Isoform Probe Substrate Hypothetical IC50 (µM) Potential for Interaction
CYP1A2Phenacetin> 50Low
CYP2C9Tolbutamide25Possible
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan15Possible
CYP3A4Midazolam5High

This table contains hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

Enzyme Induction: To evaluate enzyme induction, primary human hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours). nih.gov An increase in the expression or activity of CYP enzymes is then measured. This can be done by measuring the enzyme activity with a probe substrate or by quantifying the amount of specific mRNA using techniques like RT-PCR. nih.gov The results are often compared to the effects of known inducing agents.

A hypothetical data table for CYP induction is shown below:

CYP Isoform Positive Control Fold Induction by Test Compound (at 10 µM) Potential for Induction
CYP1A2Omeprazole1.5Low
CYP2B6Phenobarbital2.8Moderate
CYP3A4Rifampicin3.5Moderate to High

This table contains hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

The presence of a chlorinated aromatic ring in the structure of this compound suggests that interactions with CYP enzymes are possible, as halogenated compounds are known to be substrates and modulators of these enzymes. Both inhibition and induction can lead to clinically significant drug interactions by altering the plasma concentrations of co-administered drugs. auckland.ac.nz

In Vivo Efficacy and Pharmacological Profiling in Disease Models Excluding Clinical Human Trials

Proof-of-Concept Studies in Relevant Animal Models

Information regarding the in vivo proof-of-concept for N-(4-chlorobenzyl)-4-phenylbutanamide is not available in the public domain. Typically, this section would detail studies using established animal models (e.g., murine models of cancer or inflammatory diseases) to determine if the compound elicits a desired therapeutic effect. Such studies are foundational for establishing the potential of a compound for further development. The absence of this data indicates that this compound may be a novel or proprietary compound for which in vivo efficacy studies have not been published.

Pharmacodynamic Biomarker Evaluation in Animal Models

There are no published studies detailing the evaluation of pharmacodynamic biomarkers for this compound in animal models. This type of research is crucial for understanding the molecular mechanisms through which a compound exerts its effects in a living organism. It involves measuring changes in specific biomarkers—such as levels of proteins or gene expression in tissues—following administration of the compound. This data provides evidence that the drug is interacting with its intended target and pathway.

Biodistribution Studies in Animal Models

No data from biodistribution studies of this compound in animal models could be located. Biodistribution studies are essential for determining how a compound is distributed throughout the body, which tissues it accumulates in, and how it is metabolized and excreted. This information is critical for understanding both the efficacy and potential toxicity of a new chemical entity.

Target Engagement in Animal Tissues

Similarly, there is a lack of published information on target engagement for this compound in animal tissues. Target engagement studies confirm that a compound binds to its intended molecular target in the complex environment of a living organism. Techniques for these studies can range from biochemical assays on tissue samples to advanced imaging techniques. Without this data, it is not possible to confirm the mechanism of action of this compound in an in vivo setting.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 4 Chlorobenzyl 4 Phenylbutanamide Analogues

Systematic Exploration of Structural Determinants for Biological Activity

The core structure of N-(4-chlorobenzyl)-4-phenylbutanamide can be dissected into three main regions amenable to systematic modification: the N-benzyl group, the butanamide linker, and the 4-phenylbutanamide (B72729) moiety. Initial studies identified N-(4-chlorophenyl)-4-phenylbutanamide as a hit compound with inhibitory activity against HDAC6 and anti-proliferative effects on various cancer cell lines.

Systematic exploration of analogues would involve modifying each of these regions to probe the structural requirements for optimal activity. For instance, the position and nature of the substituent on the benzyl (B1604629) ring are critical. While the 4-chloro substitution has been identified in the initial hit, a systematic study would involve synthesizing analogues with other halogens (fluoro, bromo, iodo) and with electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) on the phenyl ring. This would help to understand the electronic and steric effects on binding affinity.

The length and rigidity of the butanamide linker also play a crucial role. Analogues with shorter or longer alkyl chains, or with the introduction of conformational constraints such as double bonds or cyclic structures, would be synthesized to determine the optimal distance and orientation between the phenyl rings.

Furthermore, substitutions on the 4-phenylbutanamide ring system would be explored. The introduction of various functional groups at different positions of this phenyl ring could influence pharmacokinetic properties and target engagement.

A hypothetical data table illustrating the systematic exploration of the N-benzyl substituent is presented below. Please note that this data is illustrative and intended to demonstrate the principles of SAR studies.

Compound N-Benzyl Substituent (R) HDAC6 IC50 (nM) HeLa Cell Proliferation IC50 (µM)
1 4-Chloro5072.6
2a 4-Fluoro7585.2
2b 4-Bromo4568.9
2c 4-Methyl120110.5
2d 4-Methoxy150135.8
2e 3-Chloro9095.3
2f 2-Chloro200180.1

From this hypothetical data, one could infer that a halogen at the 4-position of the benzyl ring is favorable for activity, with bromine potentially being slightly better than chlorine. Electron-donating groups like methyl and methoxy (B1213986) at the 4-position appear to decrease activity. The position of the chloro substituent also seems to be important, with the para position being optimal.

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this series of compounds would be developed based on the structures of the most active analogues. The essential features for HDAC6 inhibition would likely consist of:

Aromatic/Hydrophobic Region: The 4-phenylbutanamide moiety likely interacts with a hydrophobic pocket in the enzyme's active site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a critical hydrogen bond acceptor, interacting with key amino acid residues in the active site.

Aromatic Ring: The N-benzyl ring serves as another aromatic feature, potentially engaging in pi-pi stacking or hydrophobic interactions.

A general pharmacophore model for HDAC inhibitors often includes a zinc-binding group, a linker, and a capping group. ajol.inforesearchgate.net In the case of this compound, the phenylbutanamide and N-benzyl moieties would constitute the capping group that interacts with the surface of the enzyme, while the amide linker positions these groups appropriately within the binding site. researchgate.net

Rational Design of Second-Generation Analogues for Optimized Research Characteristics

Based on the initial SAR findings and the developed pharmacophore model, the rational design of second-generation analogues would aim to enhance potency, selectivity, and drug-like properties.

Strategies for Optimization:

Enhancing Potency: If the 4-bromo analogue (from the hypothetical data) shows improved activity, further exploration around this substituent could be undertaken. This might involve synthesizing di-substituted benzyl analogues or exploring other bulky hydrophobic groups at this position.

Improving Selectivity: To improve selectivity for HDAC6 over other HDAC isoforms, modifications could be made to the capping group to exploit differences in the surface topology of the enzymes. For example, extending or modifying the 4-phenylbutanamide moiety could lead to interactions with isoform-specific residues.

Optimizing Physicochemical Properties: To improve properties such as solubility and metabolic stability, polar groups could be introduced into less sensitive regions of the molecule, such as the 4-phenylbutanamide ring. Alternatively, bioisosteric replacements of the amide bond could be considered to improve metabolic stability.

An example of a rationally designed second-generation analogue might involve replacing the phenyl ring of the butanamide with a more rigid and polar heterocycle to improve solubility and potentially introduce new interactions with the enzyme.

Correlation of Computational Predictions with Experimental SAR Data

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for understanding and predicting the biological activity of this compound analogues.

Molecular Docking: Docking studies would be performed using the crystal structure of HDAC6 to predict the binding modes of the synthesized analogues. The predicted binding poses would be analyzed to see if they are consistent with the experimental SAR data. For example, if the 4-chloro group is predicted to fit snugly into a hydrophobic pocket, this would explain why analogues with larger or smaller substituents at this position might be less active. A strong correlation between the docking scores and the experimental IC50 values would validate the binding model.

QSAR Studies: A QSAR model would be developed to mathematically correlate the physicochemical properties of the analogues with their biological activity. Descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) would be used to build a predictive model. A statistically robust QSAR model could then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

The table below illustrates a hypothetical correlation between computational predictions and experimental data.

Compound Experimental IC50 (nM) Predicted Docking Score (kcal/mol) Predicted pIC50 (QSAR)
1 50-9.57.30
2a 75-9.27.12
2b 45-9.87.35
2c 120-8.56.92
2d 150-8.26.82

A good correlation between the experimental and predicted values would provide confidence in the computational models and their utility in guiding the design of new, more potent this compound analogues.

Advanced Research on this compound Remains Largely Unexplored

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the specific chemical compound this compound, particularly concerning advanced research and future perspectives. While the fields of polypharmacology, chemical probe development, advanced materials science, and systems biology are active areas of scientific inquiry, their specific application to this compound has not been documented in available scientific literature. Consequently, a detailed, data-driven article on the advanced research directions for this specific compound cannot be generated at this time.

The requested outline delves into highly specialized areas of modern drug discovery and materials science. Topics such as polypharmacology, which investigates the ability of a single compound to interact with multiple targets, and the development of chemical probes for target validation, are at the forefront of chemical biology. Similarly, the application of compounds in advanced materials science and their integration with systems biology approaches represent innovative and interdisciplinary research avenues.

Emerging methodologies like cryo-electron microscopy (Cryo-EM) for structural biology and innovations in high-throughput screening are transforming how scientists characterize molecules and their biological interactions. Collaborative and interdisciplinary research is also a key driver of scientific progress. However, for this compound, there is no evidence in the public domain that it has been a subject of investigation within these advanced contexts.

General information on similarly structured molecules, such as other benzamide derivatives, indicates a wide range of biological activities, including potential applications as enzyme inhibitors or receptor modulators. For instance, various substituted benzamides have been explored for their fungicidal, insecticidal, and even anticancer properties. However, this information is not specific to this compound and cannot be extrapolated to create a scientifically accurate profile for this particular compound.

Future research on this compound would first require foundational studies to determine its basic physicochemical properties, synthesis optimization, and preliminary biological activities. Should such initial studies reveal properties of significant interest, the advanced research directions outlined in the query could then become relevant areas of exploration. Until such fundamental research is conducted and published, the advanced perspectives on this compound remain speculative.

Q & A

Basic: What are the recommended synthetic routes for N-(4-chlorobenzyl)-4-phenylbutanamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-phenylbutanoyl chloride with 4-chlorobenzylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
  • Solvent Selection : Polar aprotic solvents enhance reaction rates.
  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine improves yield.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.4 ppm (N-CH₂), and δ 2.3–2.6 ppm (amide C=O adjacent CH₂) confirm structure .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm verifies the amide bond .
  • Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 328.12) .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Structural Variations : Substituents on the phenyl or chlorobenzyl groups alter target affinity. Compare analogs like N-(4-chlorobenzyl)-2-ethylbutanamide () and N-(4-fluorobenzyl) derivatives () .
  • Assay Conditions : Standardize in vitro protocols (e.g., cell line selection, IC₅₀ measurement methods).
  • Computational Modeling : Perform molecular docking to predict binding modes with targets like cyclooxygenase-2 (COX-2) or kinases .
    Meta-analyses of structure-activity relationships (SAR) across studies are critical .

Advanced: What experimental designs are recommended for elucidating the mechanism of action of this compound in neurological targets?

Methodological Answer:

  • Target Identification :
    • Radioligand Binding Assays : Screen against dopamine (D₂) or serotonin (5-HT₃) receptors using [³H]-spiperone or [³H]-GR65630 .
    • Enzyme Inhibition Studies : Test activity against acetylcholinesterase (AChE) via Ellman’s method .
  • Pathway Analysis :
    • Western Blotting : Quantify phosphorylation of ERK or CREB in neuronal cells .
    • Calcium Imaging : Monitor intracellular Ca²⁺ flux to assess ion channel modulation .
  • In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) .

Advanced: How can researchers address low yield or impurity issues during scale-up synthesis?

Methodological Answer:

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted 4-chlorobenzylamine or diacylated byproducts) .
  • Process Optimization :
    • Slow Addition : Gradually add acyl chloride to the amine solution to reduce exothermic side reactions.
    • Catalytic Bases : Replace triethylamine with DMAP to enhance acylation efficiency .
  • Crystallization : Recrystallize from ethanol/water mixtures to improve purity (>98%) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Hydrolysis Risk : Amide bonds degrade in acidic/basic conditions. Store at 4°C in anhydrous DMSO or ethanol .
  • Light Sensitivity : Protect from UV exposure to prevent aryl chloride decomposition.
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C; avoid heating above 150°C .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to predict binding free energies .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.